molecular formula C18H14FN3O2 B11386238 N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386238
M. Wt: 323.3 g/mol
InChI Key: OTAAKIOQNIFZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide belongs to the dihydropyridazine carboxamide class, characterized by a pyridazine ring substituted with a 4-fluorophenyl group at position 1, a 4-methylphenyl group at the carboxamide nitrogen, and a ketone at position 2.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c1-12-2-8-15(9-3-12)22-11-10-16(23)17(21-22)18(24)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,24)

InChI Key

OTAAKIOQNIFZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-2-(4-Methylphenylhydrazono)Butanoate

The initial step involves the condensation of 4-methylacetophenone with ethyl acetoacetate in ethanol under basic conditions (NaOH, 0–5°C), yielding a β-keto ester intermediate. Subsequent reaction with 4-methylphenylhydrazine in refluxing ethanol generates the hydrazone derivative, methyl 3-oxo-2-(4-methylphenylhydrazono)butanoate (Compound 6 in Scheme 1 of).

Reaction Conditions :

  • Solvent : Ethanol (95%)

  • Temperature : Reflux (78°C)

  • Yield : 68–72%.

Hydrazone Intermediate Characterization

The hydrazone’s structure is confirmed via 1H^1H-NMR, with characteristic signals at δ 7.25–7.35 ppm (aromatic protons) and δ 2.30 ppm (methyl group). IR spectroscopy shows stretches at 1680 cm1^{-1} (C=O) and 1605 cm1^{-1} (C=N).

Cyclization to the Pyridazine Ring

Cyclization Agents and Mechanisms

The hydrazone undergoes cyclization using either DMF-DMA (dimethylformamide dimethyl acetal) or phosphorus oxychloride (POCl3_3) .

DMF-DMA-Mediated Cyclization

In anhydrous DMF, DMF-DMA facilitates cyclization at 80–90°C, forming the pyridazine ring via elimination of methanol. This method offers milder conditions and higher regioselectivity.

Typical Conditions :

  • Molar Ratio : Hydrazone:DMF-DMA = 1:1.2

  • Time : 6–8 hours

  • Yield : 75–80%.

POCl3_33-Catalyzed Cyclization

POCl3_3 in refluxing toluene promotes cyclization through electrophilic activation, yielding methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate (Compound 7 in).

Typical Conditions :

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 65–70%.

Comparative Analysis

Cyclization AgentTemperature (°C)Time (h)Yield (%)
DMF-DMA80–906–875–80
POCl3_31104–565–70

DMF-DMA is preferred for its higher yield and reduced side products, though POCl3_3 remains viable for large-scale reactions due to lower cost.

Hydrolysis and Acid Chloride Formation

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a methanol-water mixture (3:1 v/v) at 40°C for 12 hours, yielding 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (Compound 8 in).

Key Data :

  • Yield : 85–90%

  • Purity : >95% (HPLC).

Acid Chloride Synthesis

The carboxylic acid is treated with thionyl chloride (SOCl2_2) in dichloromethane (DCM) under reflux (40°C, 3 hours) to form the corresponding acid chloride. Excess SOCl2_2 is removed via distillation, and the product is used directly in the next step.

Amidation with 4-Fluoroaniline

Coupling Agents and Conditions

The acid chloride reacts with 4-fluoroaniline in the presence of a base (e.g., triethylamine) or coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Optimized Protocol :

  • Solvent : Anhydrous DCM

  • Coupling Agent : HATU (1.2 equiv)

  • Base : DIPEA (N,N-diisopropylethylamine, 2.0 equiv)

  • Temperature : Room temperature (25°C)

  • Time : 12 hours

  • Yield : 70–75%.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the final compound.

Analytical Data :

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.15 (d, J = 7.9 Hz, 1H, H-5), 7.85 (d, J = 7.9 Hz, 1H, H-6), 7.45–7.30 (m, 4H, aromatic), 2.40 (s, 3H, CH3_3).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale synthesis necessitates solvent recovery systems for ethanol and DCM. POCl3_3 reactions require neutralization of acidic byproducts before disposal.

Process Optimization

Continuous flow reactors improve cyclization efficiency, reducing reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) ranging from moderate to high across different types of cancer. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This activity could make it a candidate for treating conditions associated with chronic inflammation.

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against multiple human cancer cell lines, including breast and lung cancers. The study reported PGIs exceeding 70% in some cases .
  • Inhibition of COX Enzymes : Another research effort focused on evaluating the anti-inflammatory properties of this compound. Results indicated effective inhibition of COX enzymes, suggesting its potential use in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeCell Lines TestedPercent Growth Inhibition (%)
AnticancerSNB-19, OVCAR-886.61, 85.26
Anti-inflammatoryCOX InhibitionSignificant inhibition

Synthesis Steps Overview

StepDescription
CyclizationFormation of dihydropyridazine core
Functional Group AdditionIntroduction of fluorine and methyl groups
Carboxamide FormationConversion to carboxamide derivative

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related compounds, emphasizing substituent differences, synthetic yields, melting points, and molecular formulas:

Compound ID/Name Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Observations Evidence Source
N-(3-Fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (38) R1: 4-fluorophenyl; R2: substituted quinolinyl C₃₆H₃₄F₂N₄O₅ 35.8 210.1–211.4 High melting point suggests crystallinity; moderate yield
N-(3-Fluoro-4-((6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: 4-fluorophenyl; R2: piperazine-quinolinyl Not specified Not given Not provided Piperazine substitution may enhance solubility
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (D223-0345) R1: 4-fluorophenyl; R2: 3-chloro-4-methoxyphenyl C₁₈H₁₃ClFN₃O₃ Not given Not provided Chloro and methoxy groups may affect bioavailability
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: 4-fluorophenyl; R2: 2,4-dimethylphenyl C₁₉H₁₆FN₃O₂ Not given Not provided Methyl groups likely improve lipophilicity
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: 4-fluorophenyl; R2: sulfonamide-substituted phenyl C₂₃H₂₄FN₄O₄S Not given Not provided Sulfonamide moiety may confer enzyme inhibition potential

Substituent-Driven Trends

  • Fluorophenyl vs. Halogenated Phenyl Groups : Fluorine at the phenyl ring (common across analogs) enhances metabolic stability and electronegativity. Chloro or bromo substituents (e.g., compound 43 in ) reduce yields (35.3%) compared to methoxy derivatives (44.1% in compound 45 ).
  • Quinolinyl vs. Simple Phenyl Substituents: Quinolinyl-containing analogs (e.g., compound 38 ) exhibit higher melting points (>210°C), likely due to increased aromatic stacking, whereas simpler phenyl derivatives (e.g., D223-0345 ) lack such data, suggesting varied crystallinity.
  • Sulfonamide vs. Carboxamide Moieties : Sulfonamide-substituted compounds (e.g., ) are implicated in carbonic anhydrase inhibition, as seen in related structures , though the target compound’s biological activity remains unstudied.

Biological Activity

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H13FN4OC_{12}H_{13}FN_4O and a molecular weight of approximately 264.26 g/mol. Its structure features a dihydropyridazine core with fluorine and methyl groups that are crucial for its biological interactions.

Research has indicated that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which play critical roles in cell signaling pathways. For instance, certain analogs have shown potent inhibition of Met kinase, leading to significant effects on tumor growth in xenograft models .
  • Neurotoxicity : Analogous compounds have been studied for their neurotoxic potential via monoamine oxidase (MAO) pathways. Compounds with similar structures demonstrated varying degrees of neurotoxicity depending on their ability to be oxidized by MAO-B .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development as antimicrobial agents .

Biological Activity Data

Activity Type Efficacy Reference
Kinase InhibitionPotent against Met kinase
NeurotoxicitySubstrates for MAO-B
Antimicrobial ActivityEffective against Gram-positive bacteria

1. Met Kinase Inhibition

A study evaluated the efficacy of this compound analogs in inhibiting Met kinase. One specific analog demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, showcasing its potential as an anticancer agent .

2. Neurotoxic Effects

In another investigation, several compounds structurally related to this compound were tested for neurotoxicity. The results indicated that only a few compounds were neurotoxic, correlating with their ability to be oxidized by MAO-B, suggesting a selective mechanism of toxicity .

3. Antimicrobial Efficacy

Research into the antimicrobial properties of related compounds revealed significant activity against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of conventional antibiotics, indicating a promising avenue for development in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between fluorophenyl and methylphenyl precursors under reflux conditions.
  • Cyclization of intermediate hydrazides or carboxamides using reagents like POCl₃ or polyphosphoric acid.
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Example protocol from analogous compounds:

  • Yield optimization : Adjusting stoichiometry of 4-fluorophenyl isocyanate and methylphenyl hydrazine derivatives improves yields (e.g., 35–44% yields achieved via stepwise addition at 60°C) .

Q. What analytical techniques are recommended for initial characterization of this compound?

  • 1H/13C NMR : Key for verifying substituent positions (e.g., fluorophenyl doublets at δ 7.2–7.8 ppm; methylphenyl singlets at δ 2.3–2.5 ppm). Discrepancies in peak splitting may indicate structural misassignments .
  • LC-MS : Detects molecular ion peaks ([M+H]⁺/[M−H]⁻) to confirm molecular weight (e.g., m/z ~365–370 for similar derivatives) .
  • Melting point analysis : Reported values range 112–150°C for structurally related dihydropyridazines, correlating with purity .

Advanced Research Questions

Q. How can NMR and MS data resolve structural inconsistencies in dihydropyridazine derivatives?

  • Case study : For compound 10d (analogous structure), mismatched 1H NMR signals between literature and experimental data suggested incorrect prior assignments. Resolution involved:
    • 2D NMR (COSY, HSQC) : Confirmed coupling patterns and carbon-proton correlations.
    • High-resolution MS : Validated molecular formula (e.g., C₁₉H₁₅FN₃O₂ requires m/z 348.1154) .
  • Recommendation : Cross-validate spectral data with synthetic intermediates to isolate errors.

Q. What methodologies are effective in analyzing crystallographic properties of fluorophenyl-containing dihydropyridazines?

  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 7–56° for fluorophenyl-chalcone derivatives), influencing planarity and π-π stacking .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, halogen contacts) critical for crystal packing .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C for most derivatives) .

Q. How does substituent variation influence biological activity in dihydropyridazine carboxamides?

  • Structure-activity relationship (SAR) insights :
    • Fluorophenyl groups : Enhance metabolic stability and target binding (e.g., kinase inhibition via halogen bonding) .
    • Methylphenyl substituents : Improve lipophilicity (logP ~2.5–3.0) and membrane permeability .
  • Biological assays :
    • Enzyme inhibition : IC₅₀ values for carbonic anhydrase isoforms (e.g., 10–100 nM for hCA-II) .
    • Cellular cytotoxicity : EC₅₀ ranges (e.g., 0.5–5 μM in cancer cell lines) correlate with substituent electronic effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Pd/C (5% w/w) for nitro-group reductions achieves >97% conversion .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.